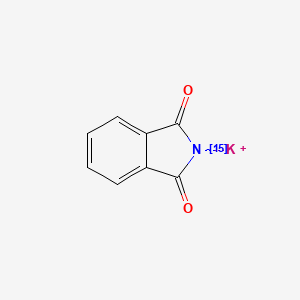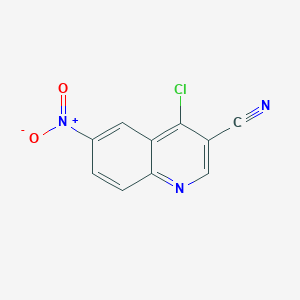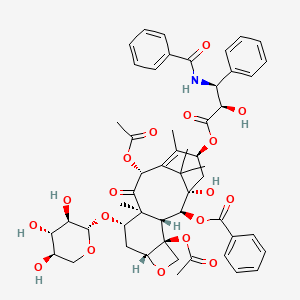
Ftalimida de potasio-15N
Descripción general
Descripción
Potassium phthalimide-15N: is a chemical compound with the formula C8H4K15NO2 . It is the potassium salt of phthalimide, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is often used in organic synthesis and research due to its unique properties and applications .
Aplicaciones Científicas De Investigación
Chemistry: Potassium phthalimide-15N is widely used in the synthesis of primary amines through the Gabriel synthesis. It serves as a precursor in various organic reactions and is valuable in studying reaction mechanisms involving nitrogen atoms .
Biology and Medicine: The isotopic labeling with nitrogen-15 makes it useful in biological studies, particularly in tracing nitrogen pathways in metabolic processes. It is also used in the synthesis of labeled compounds for medical imaging and diagnostic purposes .
Industry: In the industrial sector, potassium phthalimide-15N is used in the production of pharmaceuticals and agrochemicals. Its role in the synthesis of primary amines makes it a valuable intermediate in the manufacture of various chemical products .
Mecanismo De Acción
Target of Action
Potassium Phthalimide-15N is a chemical compound used in various applications, including organic synthesis reactions .
Mode of Action
It is known to be used as a catalyst in organic synthesis reactions , suggesting it may interact with other compounds to speed up chemical reactions.
Biochemical Pathways
As a catalyst in organic synthesis reactions, it likely interacts with various biochemical pathways depending on the specific reaction it is involved in .
Result of Action
As a catalyst, it likely facilitates chemical reactions without undergoing permanent changes itself .
Action Environment
Potassium Phthalimide-15N is a solid that is soluble in water but insoluble in ethanol and acetone . It is stable under normal conditions . The compound can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, avoiding skin contact or inhalation . Its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium phthalimide-15N can be synthesized by reacting phthalimide-15N with potassium hydroxide in ethanol. The reaction involves dissolving phthalimide-15N in hot ethanol and then adding a solution of potassium hydroxide in ethanol. The desired product precipitates out of the solution .
Industrial Production Methods: While specific industrial production methods for potassium phthalimide-15N are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of larger reactors and more efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Potassium phthalimide-15N is commonly used in the Gabriel synthesis to produce primary amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to release phthalimide-15N and potassium ions.
Common Reagents and Conditions:
Alkyl Halides: Used in the Gabriel synthesis to form N-alkylphthalimide-15N.
Hydrazine: Used to liberate the primary amine from the N-alkylphthalimide-15N.
Major Products Formed:
Primary Amines: Formed through the Gabriel synthesis.
Phthalhydrazide: Formed as a byproduct when hydrazine is used in the Gabriel synthesis.
Comparación Con Compuestos Similares
Phthalimide: The parent compound of potassium phthalimide-15N, used in similar synthetic applications.
Naphthalimide: Another imide compound with similar reactivity but different structural properties.
Uniqueness: Potassium phthalimide-15N is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving nitrogen tracking and metabolic studies. This isotopic labeling provides distinct advantages in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Propiedades
IUPAC Name |
potassium;isoindol-2-ide-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-DLBIPZKSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456153 | |
| Record name | Potassium phthalimide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53510-88-6 | |
| Record name | Potassium phthalimide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














